2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Regioselectivity Synthetic Intermediate Cross-Coupling

Researchers often face yield loss from intramolecular chelation in ortho-hydroxybenzaldehyde building blocks. This 2-bromo-3-fluoro-4-hydroxybenzaldehyde eliminates that interference: • Para-hydroxy/aldehyde arrangement prevents O-H···O=C hydrogen bonding, ensuring a non-chelating scaffold for metal-sensitive catalytic cycles. • C2 bromo ortho to aldehyde provides a sterically distinct coupling site, modulated by C3 fluorine, for predictable sequential functionalization. • Clean orthogonal protection enabled for diversity-oriented synthesis, avoiding regioisomer-dependent outcome shifts in multi-step routes.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 1807171-16-9
Cat. No. B1381898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-4-hydroxybenzaldehyde
CAS1807171-16-9
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Br)F)O
InChIInChI=1S/C7H4BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
InChIKeyZAQILOVRXGBDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-4-hydroxybenzaldehyde Overview


2-Bromo-3-fluoro-4-hydroxybenzaldehyde (C₇H₄BrFO₂, MW 219.01) is a polysubstituted aromatic aldehyde featuring a unique 2-bromo-3-fluoro-4-hydroxy substitution pattern on the benzaldehyde core . This halogenated hydroxybenzaldehyde serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with the orthogonal reactivity of its aldehyde, hydroxyl, bromo, and fluoro substituents enabling sequential functionalization in complex molecule construction .

2-Bromo-3-fluoro-4-hydroxybenzaldehyde: Regioisomer Comparison


Regioisomeric C₇H₄BrFO₂ aldehydes differ critically in their substitution patterns, leading to divergent chemical reactivity, steric accessibility, and electronic properties . The specific 2-bromo-3-fluoro-4-hydroxy arrangement of the target compound confers a unique hydrogen-bonding network and site-selective cross-coupling potential that alternative regioisomers—such as 2-bromo-4-fluoro-3-hydroxybenzaldehyde (CAS 1805938-77-5) [1] or 2-bromo-3-fluoro-6-hydroxybenzaldehyde (CAS 1427382-15-7) —cannot replicate. Interchanging regioisomers without experimental validation risks altering reaction outcomes, yield, and downstream product profiles, particularly in multi-step syntheses where precise functional group positioning governs subsequent transformations .

2-Bromo-3-fluoro-4-hydroxybenzaldehyde: Differentiating Evidence


Intramolecular O-H···F Hydrogen Bonding

The target compound's 2-bromo-3-fluoro-4-hydroxy arrangement differs fundamentally from the 2-bromo-4-fluoro-3-hydroxy pattern found in the regioisomer CAS 1805938-77-5 [1]. In the target compound, the hydroxyl group is positioned para to the aldehyde and adjacent to the fluorine, enabling intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom—a stabilizing interaction absent in the 3-hydroxy regioisomer due to the spatial separation between the hydroxyl and fluoro groups .

Regioselectivity Synthetic Intermediate Cross-Coupling

Hydroxyl-Aldehyde Chelation: para vs. ortho

The 4-hydroxy group in the target compound is positioned para to the aldehyde, whereas the 2-bromo-3-fluoro-6-hydroxybenzaldehyde regioisomer (CAS 1427382-15-7) places the hydroxyl ortho to the aldehyde . Ortho-hydroxybenzaldehydes (salicylaldehydes) readily form intramolecular hydrogen bonds with the aldehyde oxygen, altering the electrophilicity of the carbonyl carbon and enabling chelation with metal ions—a property not shared by the para-hydroxy target compound .

Electrophilic Substitution Chelation Protecting Group Strategy

Bromo Steric Effects in Cross-Coupling

The bromine atom at C2 in the target compound (ortho to aldehyde) is positioned for distinct cross-coupling reactivity compared to the C4 bromo (para to aldehyde) in 4-bromo-3-fluoro-2-hydroxybenzaldehyde (CAS 1427373-29-2) . In Pd-catalyzed couplings, the ortho-bromo substituent experiences greater steric hindrance and different electronic activation compared to the less hindered para-bromo position, influencing reaction rates and yields .

Suzuki-Miyaura Coupling Palladium Catalysis Site-Selectivity

Predicted Physicochemical Properties

While experimental physicochemical data for 2-bromo-3-fluoro-4-hydroxybenzaldehyde are not published, predicted properties for closely related regioisomers reveal consistent trends that inform selection. The calculated XLogP3 for 2-bromo-4-fluoro-3-hydroxybenzaldehyde is 1.8 [1], indicating moderate lipophilicity characteristic of this halogenated benzaldehyde class. The 2-bromo-3-fluoro-6-hydroxybenzaldehyde regioisomer has a predicted boiling point of 252.0±35.0 °C and density of 1.826±0.06 g/cm³ .

Lipophilicity Solubility Drug-Likeness

Functional Group Orthogonality

The 2-bromo-3-fluoro-4-hydroxybenzaldehyde scaffold features four distinct reactive sites—aldehyde (oxidation/reduction/imine formation), hydroxyl (alkylation/acylation), bromo (cross-coupling), and fluoro (nucleophilic aromatic substitution under forcing conditions)—that can be addressed sequentially with appropriate protecting group strategies . In contrast, regioisomers with the hydroxyl ortho to the aldehyde (e.g., CAS 1427382-15-7) present competing reactivity due to salicylaldehyde-like behavior, complicating orthogonal protection schemes .

Diversity-Oriented Synthesis Orthogonal Protection Sequential Derivatization

2-Bromo-3-fluoro-4-hydroxybenzaldehyde: Key Applications


Non-Chelating Ligand Synthesis

The para-hydroxy arrangement in 2-bromo-3-fluoro-4-hydroxybenzaldehyde prevents intramolecular O-H···O=C hydrogen bonding that occurs in ortho-hydroxy (salicylaldehyde-type) regioisomers. This makes the target compound preferable for preparing aldehyde-containing intermediates that must remain free of chelation to avoid interfering with metal-sensitive catalytic cycles or when a non-chelating scaffold is required for downstream functionalization .

Orthogonal Protecting Group Strategies

The spatial separation of the aldehyde and hydroxyl groups (para relationship) in 2-bromo-3-fluoro-4-hydroxybenzaldehyde enables clean orthogonal protection without the competing hydrogen-bonding interference observed in ortho-hydroxy regioisomers. This property supports efficient sequential derivatization in diversity-oriented synthesis campaigns where multiple functional handles must be addressed in a controlled manner .

Sterically Hindered Pd-Catalyzed Cross-Coupling

The C2 bromo substituent, ortho to the aldehyde group, provides a sterically and electronically distinct coupling site compared to para-bromo regioisomers. This compound is particularly suited for synthetic routes requiring site-selective functionalization where steric control of the coupling site is desired, or where the electronic influence of the adjacent C3 fluorine modulates coupling reactivity .

Agrochemical and Pharmaceutical Building Block

Halogenated benzaldehydes bearing both bromine and fluorine are established intermediates in the synthesis of bioactive molecules. The specific 2-bromo-3-fluoro-4-hydroxy substitution pattern of this compound is distinct from commercially available alternatives and may be required for structure-activity relationship (SAR) studies where regioisomeric control is critical for target engagement .

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